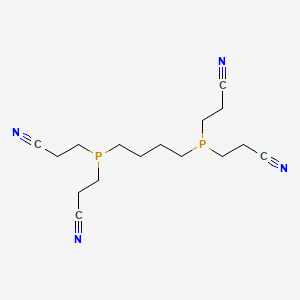
(R)-alpha-Amino-2-benzothiazolepropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzothiazolepropanoicacid,alpha-amino-,®-(9CI) is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of an alpha-amino group and a propanoic acid moiety attached to the benzothiazole ring. The ® designation indicates that the compound has a specific chiral configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolepropanoicacid,alpha-amino-,®-(9CI) typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Propanoic Acid Moiety: The propanoic acid group can be introduced via a Friedel-Crafts acylation reaction using propanoic anhydride or propanoic chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of Alpha-Amino Group: The alpha-amino group can be introduced through a reductive amination reaction, where the corresponding ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, the production of 2-Benzothiazolepropanoicacid,alpha-amino-,®-(9CI) may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazolepropanoicacid,alpha-amino-,®-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
2-Benzothiazolepropanoicacid,alpha-amino-,®-(9CI) has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Benzothiazolepropanoicacid,alpha-amino-,®-(9CI) depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and DNA. For example, its antimicrobial activity may involve the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer activity may involve the induction of apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Benzothiazoleacetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid moiety.
2-Benzothiazoleethanol: Contains an ethanol group instead of a propanoic acid group.
2-Benzothiazolepropanoic acid: Lacks the alpha-amino group present in 2-Benzothiazolepropanoicacid,alpha-amino-,®-(9CI).
Uniqueness
2-Benzothiazolepropanoicacid,alpha-amino-,®-(9CI) is unique due to the presence of both the alpha-amino group and the propanoic acid moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
81440-41-7 |
|---|---|
Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
(2R)-2-amino-3-(1,3-benzothiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C10H10N2O2S/c11-6(10(13)14)5-9-12-7-3-1-2-4-8(7)15-9/h1-4,6H,5,11H2,(H,13,14)/t6-/m1/s1 |
InChI Key |
DNDVHMGBCGSRIY-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


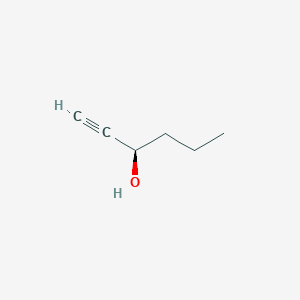
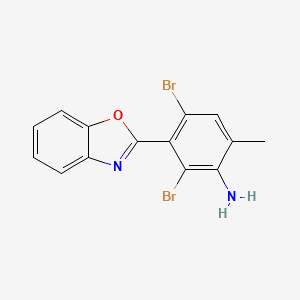
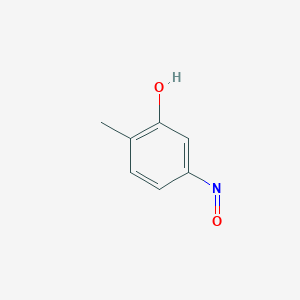



![5-Chloro-2-[[[(2-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13799697.png)
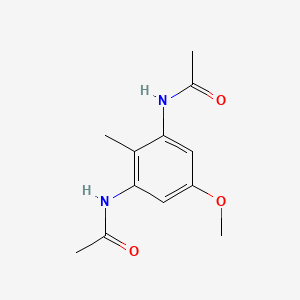
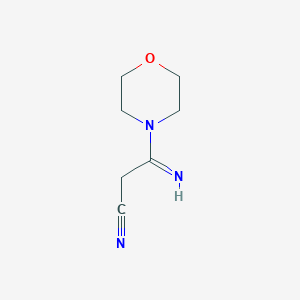
![Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate](/img/structure/B13799727.png)


![N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide](/img/structure/B13799741.png)
